Dimethametryn

Beschreibung

Eigenschaften

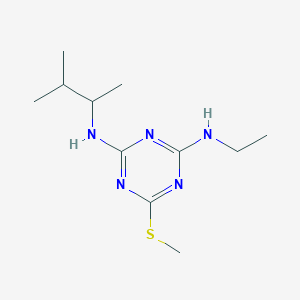

IUPAC Name |

4-N-ethyl-2-N-(3-methylbutan-2-yl)-6-methylsulfanyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N5S/c1-6-12-9-14-10(13-8(4)7(2)3)16-11(15-9)17-5/h7-8H,6H2,1-5H3,(H2,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYICRRUVNIHPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)SC)NC(C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041873 | |

| Record name | Dimethametryn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22936-75-0 | |

| Record name | Dimethametryn | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22936-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethametryn [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022936750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethametryn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethametryn | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHAMETRYN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/044DE9GA31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dimethametryn can be synthesized through a series of chemical reactions involving triazine derivatives. The synthesis typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with appropriate amines under controlled conditions. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process includes steps such as mixing, heating, and purification to obtain the final product. Quality control measures are implemented to ensure the consistency and safety of the herbicide .

Analyse Chemischer Reaktionen

Types of Reactions

Dimethametryn undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can alter the chemical structure of this compound, leading to the formation of reduced derivatives.

Substitution: Substitution reactions involve the replacement of functional groups in the molecule with other groups, resulting in new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and amines are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Dimethametryn is classified as a methylthiotriazine herbicide, exhibiting moderate aqueous solubility and low mobility, which reduces its potential to leach into groundwater. Its structure allows it to be absorbed by both roots and foliage, inhibiting photosynthesis through interference with photosystem II. This mechanism of action is common among many herbicides, making this compound effective against a variety of weed species .

Agricultural Applications

- Weed Control : this compound is primarily utilized in rice fields to manage weeds such as couch grass, crabgrass, and pigweed. Its selective action allows for the suppression of these species without harming the rice crop itself .

- Crop Safety : Studies indicate that this compound has low mammalian toxicity and is moderately toxic to aquatic organisms and honeybees, necessitating careful application to minimize ecological impact .

Environmental Impact

Research indicates that this compound tends to persist in soil and aqueous environments. Its degradation products and metabolites have raised concerns regarding their long-term effects on non-target organisms. For instance, studies have identified data gaps concerning the risk it poses to larger herbivorous mammals and aquatic life .

Adsorption and Desorption Characteristics

A study examining the adsorption characteristics of this compound in sediment revealed that its adsorption ratio increases significantly in the absence of organic matter. This finding emphasizes the importance of sediment composition in determining the behavior of herbicides in aquatic environments . The adsorption data followed the Freundlich equation, indicating a heterogeneous surface interaction.

Analytical Methods for Detection

Recent advancements in analytical chemistry have improved the detection of this compound in various matrices:

- SALDI-MS (Surface-Enhanced Laser Desorption/Ionization Mass Spectrometry) : A study demonstrated the use of FeNi magnetic alloy nanoparticles for the sensitive detection of this compound at low concentrations (as low as 1 ng/mL). This method shows promise for forensic analysis and monitoring environmental contaminants .

- HPLC Techniques : High-performance liquid chromatography (HPLC) methods have been established for quantifying this compound in agricultural products and environmental samples, ensuring compliance with regulatory standards .

Case Studies

- Forensic Analysis : The use of magnetic nanoparticles in SALDI-MS has been applied successfully to detect this compound in spiked human serum samples, highlighting its potential role in forensic toxicology .

- Environmental Monitoring : Studies assessing the behavior of this compound in flooded rice fields showed effective dissolution rates, prompting further investigation into its environmental fate and transport mechanisms .

Wirkmechanismus

Dimethametryn exerts its herbicidal effects by inhibiting photosynthesis in target plants. It interferes with the electron transport chain in the chloroplasts, leading to the disruption of energy production and ultimately causing the death of the plant . The compound specifically targets the photosystem II complex, blocking the transfer of electrons and preventing the synthesis of essential molecules required for plant growth .

Vergleich Mit ähnlichen Verbindungen

Chemical Properties and Structural Analogues

Dimethametryn belongs to the methylthio-s-triazine subgroup. Key structural analogues include simetryn (C₈H₁₅N₅S), ametryn (C₉H₁₇N₅S), and pretilachlor (C₁₇H₂₆ClNO₂), which differ in substituents and molecular weight (Table 1).

Table 1: Chemical Properties of this compound and Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Primary Use |

|---|---|---|---|---|

| This compound | C₁₁H₂₁N₅S | 255.39 | 22936-75-0 | Rice herbicide |

| Simetryn | C₈H₁₅N₅S | 213.29 | 1014-70-6 | Broad-spectrum herbicide |

| Ametryn | C₉H₁₇N₅S | 227.32 | 834-12-8 | Sugarcane/maize herbicide |

| Pretilachlor | C₁₇H₂₆ClNO₂ | 311.85 | 51218-49-2 | Rice herbicide |

This compound’s larger molecular size compared to simetryn and ametryn may reduce solubility, influencing its environmental mobility .

Analytical Performance in Detection

Surface-assisted laser desorption/ionization mass spectrometry (SALDI-MS) using FeNi magnetic alloy nanoparticles (MANPs) has been optimized for detecting this compound and related compounds. Key limits of detection (LOD) are summarized below:

Table 2: Detection Limits (LOD) Using FeNi MANPs

| Compound | LOD (Standard Solution) | LOD (Human Serum) |

|---|---|---|

| This compound | 1 ng/mL | 700 ng/mL |

| Napropamide | 100 pg/mL | 700 ng/mL |

| Thiodicarb | 10 ng/mL | 800 ng/mL |

| Strychnine | 200 ng/mL | 500 ng/mL |

This compound exhibits moderate sensitivity in standard solutions but higher LODs in complex matrices like human serum, likely due to matrix interference . Napropamide, a carbamate herbicide, shows superior detectability (100 pg/mL), attributed to its lower molecular weight and ionization efficiency .

Environmental Behavior and Persistence

In flooded rice fields, this compound and pretilachlor exhibit distinct dissipation patterns:

- This compound reaches maximum concentrations of ~0.1 µg/L, one order of magnitude lower than historical data, yet dissipates at rates consistent with prior studies (half-life ~3–5 days) .

- Pretilachlor shows similar dissipation kinetics but higher adsorption to soil organic matter, reducing its aqueous mobility .

Both compounds’ low field concentrations despite good water solubility suggest factors like photodegradation or microbial activity influence their environmental fate .

Toxicity and Regulatory Status

Table 3: Acute Toxicity Data

| Compound | Lethal Dose (LD₅₀ or LC₅₀) | Regulatory Status (EU) |

|---|---|---|

| This compound | >3000 ppm | Banned since 2009 |

| Thiodicarb | >50 ppm | Restricted use |

| Strychnine | 1–2 ppm | Banned |

| Ametryn | >3000 ppm | Banned since 2009 |

This compound’s lower acute toxicity compared to thiodicarb and strychnine justifies its historical agricultural use. However, its detection in EU biota samples (up to 1.9 ng/g) despite being banned highlights environmental persistence .

Application and Synergistic Use

This compound is frequently combined with piperophos (a cellulose synthesis inhibitor) to broaden weed control in rice fields. This mixture targets both grass and broad-leaved weeds, reducing resistance risks . In contrast, pretilachlor is often used solo but requires precise water management to minimize runoff .

Biologische Aktivität

Dimethametryn is a selective herbicide belonging to the s-triazine class, primarily used for controlling broad-leaved weeds and grasses in rice and other crops. Its biological activity is characterized by its mode of action, biochemical pathways, and potential toxicological effects on non-target organisms.

Target and Mode of Action

this compound primarily targets the photosynthetic electron transport chain in plants. By inhibiting this process, it disrupts the conversion of light energy into chemical energy, which is essential for plant growth and survival. This inhibition leads to phytotoxicity, manifesting as stunted growth, chlorosis (yellowing of leaves), and eventual plant death.

Biochemical Pathways

The compound affects several biochemical pathways:

- Photosynthesis Inhibition : It disrupts the photosynthetic pathway by blocking electron transport, which is critical for ATP and NADPH production.

- Cellular Effects : this compound can impact various cellular processes, including cellular respiration and metabolic pathways in both target and non-target organisms .

Pharmacokinetics

This compound exhibits persistent behavior in soil and aquatic systems, indicating a significant half-life that can affect its efficacy and environmental impact. Its absorption, distribution, metabolism, and excretion (ADME) characteristics suggest that it may accumulate in certain environments, potentially leading to long-term ecological consequences.

Toxicological Profile

Acute Toxicity

The acute toxicity of this compound has been assessed through various studies. The oral LD50 values indicate that it falls into Class II (Slightly Hazardous) to Class III (Practically Non-Hazardous) categories for mammals, with reported values varying based on formulation and exposure route .

Chronic Effects on Non-target Species

Research has shown that this compound can have chronic effects on amphibians. A study utilizing the amphibian Silurana tropicalis demonstrated that exposure to this compound during metamorphosis resulted in significant developmental delays and morphological abnormalities .

Case Studies

-

Amphibian Metamorphosis Assay

This study assessed the chronic toxicity of this compound alongside other herbicides. Results indicated that this compound exposure led to increased mortality rates and developmental issues in tadpoles compared to control groups . -

Environmental Persistence Study

An investigation into the environmental fate of this compound revealed its persistence in aquatic systems, raising concerns about bioaccumulation and long-term ecological impacts. The study highlighted that the compound could remain active in water bodies for extended periods, affecting aquatic flora and fauna . -

Cumulative Risk Assessment

A systematic review examined the combined effects of this compound with other chemicals in agricultural settings. It emphasized the need for comprehensive cumulative risk assessments to evaluate the potential synergistic effects of multiple herbicides on human health and ecosystems .

Data Tables

| Parameter | Value/Description |

|---|---|

| Molecular Formula | C11H21N5S |

| Molecular Weight | 245.38 g/mol |

| LD50 (Oral) | 400-4,000 mg/kg (varies by formulation) |

| Persistence in Soil | High; may remain active for several months |

| Aquatic Toxicity (LC50) | Varies; significant effects observed in amphibians |

Q & A

What analytical methods are recommended for detecting and quantifying Dimethametryn in environmental samples?

Basic Research Focus

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for detecting this compound due to its sensitivity (detection limits ≤0.1 µg/L) and specificity in complex matrices. Sample preparation should include solid-phase extraction (SPE) with C18 cartridges to reduce matrix interference. Method validation must follow ISO/IEC 17025 guidelines, including recovery tests (85–115%) and precision evaluations (RSD <10%) across replicated runs .

How does this compound’s molecular structure influence its herbicidal activity and environmental persistence?

Basic Research Focus

this compound’s triazine backbone and methylthio substituents contribute to its mode of action as a photosynthesis inhibitor. Computational studies (e.g., density functional theory) can predict binding affinities to the D1 protein in chloroplasts. Environmental persistence is linked to hydrolytic stability at pH 5–7, but photodegradation rates increase under UV exposure (λ = 254 nm). Researchers should conduct accelerated stability tests under controlled pH and light conditions to model degradation pathways .

How can researchers resolve contradictions in reported half-life values of this compound across different soil types?

Advanced Research Focus

Discrepancies in half-life (t₁/₂ = 20–90 days) often arise from variability in soil organic carbon (OC) content (0.5–4.5%) and microbial activity. To address this:

- Conduct controlled microcosm studies with standardized OECD soils (e.g., loam, silt, clay) under identical temperature (25°C) and moisture (60% WHC) conditions.

- Use isotopically labeled this compound (e.g., ¹⁴C-labeled) to track mineralization and bound residues.

- Apply meta-analysis to existing datasets, accounting for OC content and microbial biomass via mixed-effects models .

What methodological considerations are critical when studying synergistic effects between this compound and co-applied herbicides?

Advanced Research Focus

Synergism studies require factorial experimental designs (e.g., 3×3 matrices) to test combinations with herbicides like glyphosate. Key steps:

- Dose-Response Curves : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values.

- Statistical Validation : Apply the Colby’s method or toxic unit (TU) analysis to distinguish additive vs. synergistic effects.

- Bioassays : Include non-target species (e.g., Daphnia magna) to assess ecological risk. Ensure replicates (n ≥ 6) to account for biological variability .

What validated protocols exist for assessing this compound’s ecotoxicity in aquatic ecosystems?

Basic Research Focus

Follow OECD Test No. 201 (algae growth inhibition) and No. 211 (Daphnia reproduction) under static-renewal conditions. Key parameters:

- Test concentrations: 0.1–10 mg/L, with solvent controls (e.g., acetone ≤0.01% v/v).

- Endpoints: 72-hour EC₅₀ for algae; 21-day NOEC for Daphnia.

- Quality control: Reference toxicants (e.g., potassium dichromate) must yield EC₅₀ values within historical lab ranges (±20%) .

How can machine learning optimize predictive models for this compound’s environmental fate under climate variability?

Advanced Research Focus

Train algorithms (e.g., random forest, neural networks) on datasets encompassing:

- Input Variables : Soil properties (pH, OC), climatic factors (precipitation, temperature), and application rates.

- Output Variables : Leaching potential (GUS index) and bioaccumulation factors (BCF).

- Validation : Use k-fold cross-validation (k = 10) and compare against mechanistic models (e.g., PELMO). Open-source tools like QSAR Toolbox can automate feature selection .

What extraction techniques are most effective for quantifying this compound residues in plant tissues?

Basic Research Focus

The QuEChERS method (AOAC 2007.01) is optimal for plant matrices (e.g., maize leaves):

Extraction : Acetonitrile (10 mL) with 1% acetic acid.

Cleanup : Dispersive SPE using PSA and C18 sorbents.

Detection : GC-MS/MS with electron impact ionization (EI) at m/z 228 → 184. Validate with matrix-matched calibration to correct for signal suppression .

What statistical approaches best analyze dose-response relationships in this compound toxicity studies?

Advanced Research Focus

For non-linear responses (e.g., hormesis), use:

- Dose-Response Modeling : Bayesian hierarchical models to account for between-study heterogeneity.

- Uncertainty Quantification : Monte Carlo simulations to propagate errors from instrumentation (e.g., ±5% LC-MS variability).

- Software : R packages (drc, ecox) or PROAST for benchmark dose (BMD) analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.